molecular formula C8H10ClNO3 B6245250 methyl 2-hydroxy-2-(pyridin-2-yl)acetate hydrochloride CAS No. 1089687-74-0

methyl 2-hydroxy-2-(pyridin-2-yl)acetate hydrochloride

Cat. No.: B6245250
CAS No.: 1089687-74-0
M. Wt: 203.62 g/mol
InChI Key: CUPASBPXEPGKBD-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-(pyridin-2-yl)acetate hydrochloride: is an organic compound that features a pyridine ring substituted with a hydroxy group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with pyridine-2-carboxylic acid.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form methyl pyridine-2-carboxylate.

    Hydroxylation: The ester is then hydroxylated at the alpha position using a suitable oxidizing agent such as hydrogen peroxide or a peracid to yield methyl 2-hydroxy-2-(pyridin-2-yl)acetate.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods:

Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for esterification and hydroxylation steps to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-hydroxy-2-(pyridin-2-yl)acetate hydrochloride can undergo oxidation reactions, particularly at the hydroxy group, forming corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenation or alkylation can occur.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide, alkylating agents like methyl iodide.

Major Products:

    Oxidation: Methyl 2-oxo-2-(pyridin-2-yl)acetate.

    Reduction: Methyl 2-hydroxy-2-(pyridin-2-yl)ethanol.

    Substitution: Various halogenated or alkylated pyridine derivatives.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes.

Biology and Medicine:

Industry:

    Catalysis: Used in catalytic processes due to its ability to form stable complexes with metals.

    Material Science:

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules. The hydroxy and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The pyridine ring can participate in π-π interactions and coordinate with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

  • Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride
  • Methyl 2-hydroxy-2-(pyridin-4-yl)acetate hydrochloride

Uniqueness:

  • Positional Isomerism: The position of the hydroxy and ester groups relative to the pyridine ring can significantly influence the compound’s reactivity and biological activity.
  • Functional Group Diversity: The presence of both hydroxy and ester groups provides a versatile platform for further chemical modifications.

Properties

CAS No.

1089687-74-0

Molecular Formula

C8H10ClNO3

Molecular Weight

203.62 g/mol

IUPAC Name

methyl 2-hydroxy-2-pyridin-2-ylacetate;hydrochloride

InChI

InChI=1S/C8H9NO3.ClH/c1-12-8(11)7(10)6-4-2-3-5-9-6;/h2-5,7,10H,1H3;1H

InChI Key

CUPASBPXEPGKBD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=N1)O.Cl

Purity

95

Origin of Product

United States

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